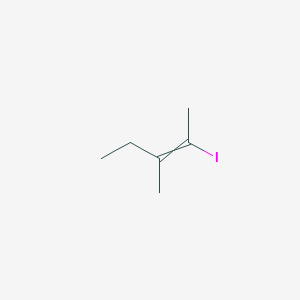
2-Iodo-3-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-methylpent-2-ene is an organic compound with the molecular formula C₆H₁₁I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a pentene chain, which also has a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3-methylpent-2-ene can be synthesized through several methods. One common approach involves the hydroiodination of 3-methylpent-2-yne. This reaction typically requires the use of hydroiodic acid (HI) as the iodine source and proceeds under mild conditions. The reaction can be represented as follows:
CH3C(CH3)=CHCH2CH3+HI→CH3C(CH3)=CHCH2CH2I
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (CH₂Cl₂).
Major Products
Substitution: Formation of 3-methylpent-2-en-2-ol.
Elimination: Formation of 3-methylpent-2-yne.
Addition: Formation of dihalogenated or halohydrin products.
Scientific Research Applications
2-Iodo-3-methylpent-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms involving halogenated compounds.
Mechanism of Action
The mechanism of action of 2-iodo-3-methylpent-2-ene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylpent-2-ene
- 2-Chloro-3-methylpent-2-ene
- 2-Fluoro-3-methylpent-2-ene
Uniqueness
2-Iodo-3-methylpent-2-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in different reactivity patterns and makes it a valuable compound in synthetic chemistry. The iodine atom also enhances the compound’s ability to participate in specific reactions, such as cross-coupling reactions, which are less efficient with other halogenated analogs.
Properties
CAS No. |
921224-26-2 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
2-iodo-3-methylpent-2-ene |
InChI |
InChI=1S/C6H11I/c1-4-5(2)6(3)7/h4H2,1-3H3 |
InChI Key |
RZMRADNWRMHMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















